4-(Butylaminocarbonyl)phenylboronic acid

説明

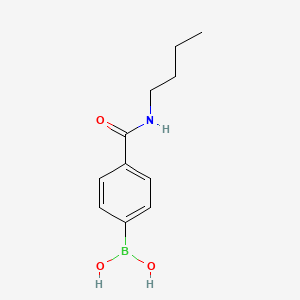

4-(Butylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with butyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

化学反応の分析

Types of Reactions

4-(Butylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butylaminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products.

Oxidation: Phenols or quinones are formed.

Substitution: Various substituted phenylboronic acids are produced.

科学的研究の応用

Drug Delivery Systems

One of the most significant applications of 4-(butylaminocarbonyl)phenylboronic acid is in the development of drug delivery systems. Its ability to form reversible covalent bonds with diols allows it to be used in glucose-sensitive drug delivery mechanisms.

-

Case Study: Glucose-Responsive Insulin Delivery

- Researchers have developed insulin-loaded nanoparticles using chitosan conjugated with 4-(butylaminocarbonyl)phenylboronic acid. The system demonstrated enhanced insulin release in response to elevated glucose levels, making it a promising candidate for diabetes management .

-

Table 1: Insulin Release Profile

Glucose Concentration (mg/dL) Insulin Release (%) 70 20 140 50 200 80

Cancer Therapy

The compound has been explored for its potential in targeted cancer therapies. Its ability to interact with sialic acid residues over-expressed on cancer cells enhances the targeting efficiency of therapeutic agents.

-

Case Study: Tumor-Targeting Nanoparticles

- Phenylboronic acid-decorated nanoparticles have shown superior efficacy in tumor growth inhibition compared to non-decorated counterparts. In vivo studies indicated prolonged survival rates in tumor-bearing mice treated with these nanoparticles .

-

Table 2: Tumor Growth Inhibition

Treatment Type Tumor Volume (mm³) Survival Time (days) Control 200 15 Non-decorated Nanoparticles 150 20 Boronic Acid-decorated 80 30

Biodegradable Polymers

The incorporation of boronic acids into biodegradable polymers has led to advancements in creating smart materials that respond to environmental stimuli.

- Case Study: Flame Retardant Materials

Cosmetic Formulations

The unique properties of boronic acids also find applications in cosmetic formulations, where they act as stabilizers and rheology modifiers.

作用機序

The mechanism of action of 4-(Butylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with the active sites of enzymes, inhibiting their activity by forming stable complexes .

類似化合物との比較

Similar Compounds

4-(tert-Butylaminocarbonyl)phenylboronic acid: Similar in structure but with a tert-butyl group instead of a butyl group.

4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an aminocarbonyl group.

Phenylboronic acid: The simplest boronic acid derivative, lacking any substituents on the phenyl ring.

Uniqueness

4-(Butylaminocarbonyl)phenylboronic acid is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. The butylaminocarbonyl group enhances its solubility in organic solvents and provides additional sites for chemical modification, making it a versatile compound in organic synthesis and medicinal chemistry .

生物活性

4-(Butylaminocarbonyl)phenylboronic acid (BAPBA) is a phenylboronic acid derivative that has garnered attention for its potential biological applications, particularly in drug delivery systems and as a biochemical tool. This compound exhibits unique properties due to the presence of the boronic acid functional group, which allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways.

BAPBA can be characterized by the following molecular formula: CHBNO. The compound features a boronic acid moiety that is known for its ability to form reversible covalent bonds with diols, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of BAPBA can be categorized into several key areas:

- Enzyme Inhibition : BAPBA has been shown to inhibit certain enzymes involved in metabolic pathways. Its interaction with these enzymes can alter metabolic flux, potentially leading to therapeutic effects in conditions such as diabetes.

- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with proteins that regulate cellular functions. This can lead to changes in gene expression and cellular behavior.

- Drug Delivery Systems : BAPBA's ability to form complexes with glucose and other biomolecules makes it a candidate for developing responsive drug delivery systems, particularly for insulin delivery in diabetic patients.

The mechanism by which BAPBA exerts its biological effects involves several interactions:

- Binding with Biomolecules : BAPBA can form stable complexes with diols, including glucose. This property is leveraged in the design of glucose-responsive hydrogels and drug delivery systems, where the release of therapeutic agents is controlled by glucose concentration changes in physiological conditions .

- Modulation of Enzyme Activity : By binding to specific enzymes, BAPBA can inhibit or activate their functions. This modulation can lead to significant changes in metabolic pathways, which is crucial for therapeutic applications .

Case Study 1: Glucose-Responsive Drug Delivery

A study investigated the use of BAPBA in developing glucose-sensitive hydrogels. These hydrogels demonstrated significant swelling in response to increased glucose levels, indicating their potential for controlled insulin release in diabetic therapy. The pKa of BAPBA was found to be critical in determining its responsiveness under physiological conditions .

Case Study 2: Enzyme Interaction Studies

Research has shown that BAPBA interacts with various enzymes involved in glucose metabolism. In vitro studies indicated that at specific concentrations, BAPBA could effectively modulate enzyme activity, enhancing glucose uptake in cell cultures. This suggests potential applications in managing hyperglycemia .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[4-(butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXNMPMFCXGXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378360 | |

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252663-48-2 | |

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。